N-(5-Amino-1H-tetraazol-1-yl)-N-(3-phenyl-2-propenylidene)amine
N-(5-Amino-1H-tetraazol-1-yl)-N-(3-phenyl-2-propenylidene)amine
Brand Name:
Vulcanchem
CAS No.:
297763-27-0
VCID:
VC0390711
InChI:
InChI=1S/C10H10N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,11,13,15)/b7-4+,12-8+
SMILES:
C1=CC=C(C=C1)C=CC=NN2C(=NN=N2)N
Molecular Formula:
C10H10N6
Molecular Weight:
214.23g/mol
N-(5-Amino-1H-tetraazol-1-yl)-N-(3-phenyl-2-propenylidene)amine
CAS No.: 297763-27-0
Main Products
VCID: VC0390711
Molecular Formula: C10H10N6
Molecular Weight: 214.23g/mol
CAS No. | 297763-27-0 |
---|---|
Product Name | N-(5-Amino-1H-tetraazol-1-yl)-N-(3-phenyl-2-propenylidene)amine |
Molecular Formula | C10H10N6 |
Molecular Weight | 214.23g/mol |
IUPAC Name | 1-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetrazol-5-amine |
Standard InChI | InChI=1S/C10H10N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,11,13,15)/b7-4+,12-8+ |
Standard InChIKey | HDMYUEYNNGDXBK-HCFISPQYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C=N/N2C(=NN=N2)N |
SMILES | C1=CC=C(C=C1)C=CC=NN2C(=NN=N2)N |
Canonical SMILES | C1=CC=C(C=C1)C=CC=NN2C(=NN=N2)N |
PubChem Compound | 6869142 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume